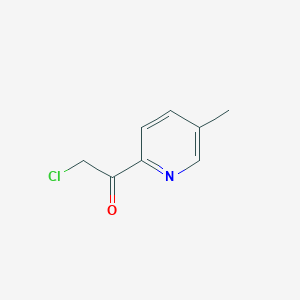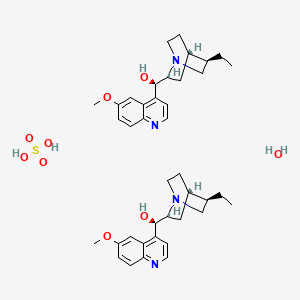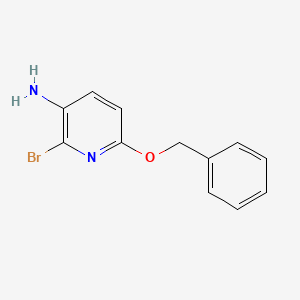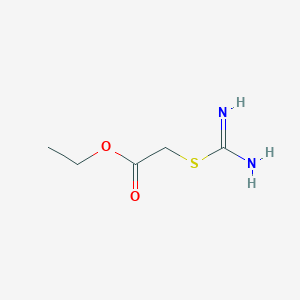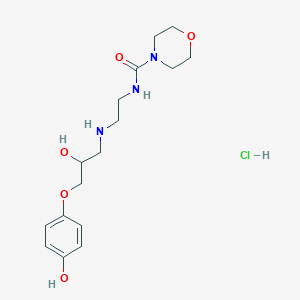![molecular formula C11H20BrNO4 B12831991 ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a single atom shared between two rings, and its amino and carboxylate functional groups. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a cyclic ketone in the presence of an acid catalyst.
Introduction of Functional Groups: The amino and carboxylate groups are introduced through subsequent reactions. For instance, the amino group can be added via reductive amination, while the carboxylate group can be introduced through esterification.
Formation of the Hydrobromide Salt: The final step involves converting the free base into its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Aplicaciones Científicas De Investigación
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and specificity in binding. The compound may modulate enzymatic activity or interact with receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Lacks the amino group, making it less versatile in biological applications.
Ethyl (7S)-8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate:
Uniqueness
Ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide is unique due to its combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C11H20BrNO4 |
|---|---|
Peso molecular |
310.18 g/mol |
Nombre IUPAC |
ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate;hydrobromide |
InChI |
InChI=1S/C11H19NO4.BrH/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11;/h8-9H,2-7,12H2,1H3;1H/t8-,9+;/m0./s1 |
Clave InChI |
CJQNKEMCQLXXHB-OULXEKPRSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CC2(CC[C@H]1N)OCCO2.Br |
SMILES canónico |
CCOC(=O)C1CC2(CCC1N)OCCO2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)

